4'-Iodo-2-(2-methoxyphenyl)acetophenone
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Description
Synthesis Analysis
The synthesis of “4’-Iodo-2-(2-methoxyphenyl)acetophenone” involves palladium-catalyzed cross-coupling reactions . It has been reported that 4’-iodoacetophenone can react with siloxane in the presence of palladium (0) to form this compound .Molecular Structure Analysis
The molecular structure of “4’-Iodo-2-(2-methoxyphenyl)acetophenone” is represented by the formula C15H13IO2 . It has a molecular weight of 352.17 .Chemical Reactions Analysis
The chemical reactions involving “4’-Iodo-2-(2-methoxyphenyl)acetophenone” include Heck-Mizoroki reactions with styrene, catalyzed by palladium nanoparticles in a flow reactor . This compound may be used as a substrate for palladium-catalyzed coupling reactions .Scientific Research Applications
Synthesis and Structural Analysis
4'-Iodo-2-(2-methoxyphenyl)acetophenone and its derivatives are crucial in organic synthesis, offering pathways to structurally complex and functionally diverse compounds. The regioisomeric preferences in orthomanganation and subsequent iodo-demanganation highlight its utility in synthesizing ortho-iodo arylcarbonyl compounds, essential for further chemical transformations (J. Cooney et al., 2001). Similarly, its interaction with diethyl oxalate under basic conditions to produce hexa-2,4-diene-1,6-dione derivatives showcases its role in creating compounds with potential biological activities (Luke Nye et al., 2013).
Photoluminescent Properties
The photoluminescent properties of europium complexes with methoxy derivatives of 2′-hydroxy-2-phenylacetophenones, including 4'-Iodo-2-(2-methoxyphenyl)acetophenone, have been explored for potential applications in optical devices and solid-state lamps. These complexes exhibit bright red luminescence upon UV light exposure, highlighting their potential in lighting and display technologies (R. Kumar et al., 2008).
Nematicidal Activity
In agricultural research, acetophenones, including iodinated derivatives, have demonstrated nematicidal activity against Meloidogyne incognita, a common plant pathogen. The structure-activity relationship of these compounds provides insights into developing new nematicides for crop protection (P. Caboni et al., 2016).
Catalysis
4'-Iodo-2-(2-methoxyphenyl)acetophenone derivatives have been employed as catalysts in various chemical reactions, including the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This highlights its role in facilitating efficient and selective transformations in organic synthesis (T. Yakura et al., 2018).
Corrosion Inhibition
Research into the use of acetophenone derivatives as corrosion inhibitors for metals in acidic environments underscores the chemical's potential in materials science. The adsorption behavior and inhibition efficiency of these compounds, including iodinated acetophenones, have been thoroughly investigated, demonstrating their effectiveness in protecting metal surfaces (Wei-hua Li et al., 2007).
properties
IUPAC Name |
1-(4-iodophenyl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO2/c1-18-15-5-3-2-4-12(15)10-14(17)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOHZYXPIAVNSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642355 |
Source
|
Record name | 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Iodo-2-(2-methoxyphenyl)acetophenone | |
CAS RN |
898784-93-5 |
Source
|
Record name | 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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